

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

literature review

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Compound of Interest

Compound Name: 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

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An In-depth Technical Guide to **3-(Hydroxymethyl)-1-methylpyrrolidin-2-one**: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

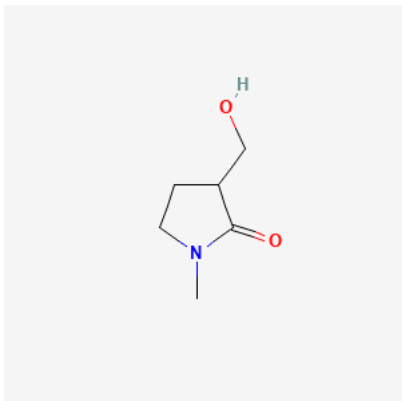
3-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a functionalized derivative of N-methylpyrrolidone (NMP), a widely recognized solvent in the pharmaceutical industry.[1] As a chiral building block, this molecule holds significant potential in medicinal chemistry for the synthesis of complex and stereospecific active pharmaceutical ingredients (APIs). The pyrrolidine ring is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its conformational rigidity and its ability to engage in specific binding interactions with biological targets.[2]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of **3-(Hydroxymethyl)-1-methylpyrrolidin-2-one**, with a focus on its role as a versatile intermediate for researchers and professionals in drug development.

1.1. Chemical Identity and Structure

- IUPAC Name: **3-(hydroxymethyl)-1-methylpyrrolidin-2-one**[3]
- CAS Number: 577780-05-3[3]

- Molecular Formula: $C_6H_{11}NO_2$ [3]
- Molecular Weight: 129.16 g/mol [3]



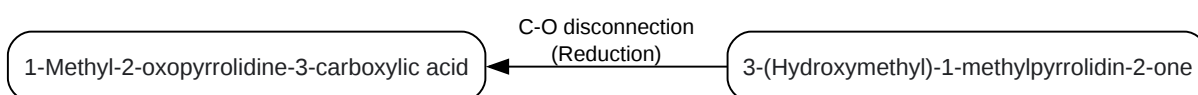
- Structure:

Synthesis of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one

The most logical and direct synthetic route to **3-(hydroxymethyl)-1-methylpyrrolidin-2-one** is through the reduction of a suitable carboxylic acid or ester precursor, namely 1-methyl-2-oxopyrrolidine-3-carboxylic acid or its corresponding ester. This transformation is a standard procedure in organic synthesis, typically employing hydride-based reducing agents.

2.1. Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the primary alcohol to its corresponding carboxylic acid, a common and reliable transformation.



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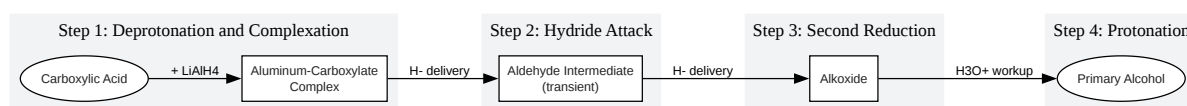
Caption: Retrosynthetic analysis of the target molecule.

2.2. Synthetic Route: Reduction of a Carboxylic Acid Precursor

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry. While various reducing agents can accomplish this, Lithium Aluminium Hydride (LiAlH_4) is a powerful and effective choice for this purpose. However, due to its high reactivity, it requires anhydrous conditions and careful handling. A milder alternative, such as Borane (BH_3), often complexed with tetrahydrofuran (THF), can also be employed.

2.2.1. Mechanistic Insight

The reduction of a carboxylic acid with a hydride reagent like LiAlH_4 proceeds through the formation of an aluminum-carboxylate complex. Subsequent delivery of hydride ions to the carbonyl carbon leads to the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol. The final product is obtained after an aqueous workup to protonate the resulting alkoxide.



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Caption: Generalized mechanism for carboxylic acid reduction.

2.3. Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of **3-(hydroxymethyl)-1-methylpyrrolidin-2-one** based on the reduction of 1-methyl-2-oxopyrrolidine-3-carboxylic acid. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

- 1-methyl-2-oxopyrrolidine-3-carboxylic acid
- Lithium Aluminium Hydride (LiAlH_4) or Borane-THF complex ($\text{BH}_3 \cdot \text{THF}$)

- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous solution of Sodium Sulfate (Na_2SO_4)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Hydrochloric acid (HCl), 1M solution

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH_4 in anhydrous THF.
- Cool the suspension to 0 °C using an ice bath.
- Dissolve 1-methyl-2-oxopyrrolidine-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH_4 suspension via the dropping funnel, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH_4 by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
- Filter the resulting precipitate (aluminum salts) through a pad of Celite and wash the filter cake with THF and diethyl ether.
- Combine the organic filtrates and dry over anhydrous MgSO_4 .
- Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **3-(hydroxymethyl)-1-methylpyrrolidin-2-one**.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of **3-(hydroxymethyl)-1-methylpyrrolidin-2-one** is presented below.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₂	--INVALID-LINK--[3]
Molecular Weight	129.16 g/mol	--INVALID-LINK--[3]
XLogP3-AA	-0.3	--INVALID-LINK--[3]
Hydrogen Bond Donor Count	1	--INVALID-LINK--[3]
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--[3]
Rotatable Bond Count	1	--INVALID-LINK--[3]

Table 2: Representative Spectroscopic Data (Predicted/Typical)

Spectroscopy	Characteristic Peaks
¹ H NMR	Predicted chemical shifts (δ, ppm): 3.5-3.7 (m, CH ₂ OH), 3.2-3.4 (t, N-CH ₂), 2.8 (s, N-CH ₃), 2.3-2.5 (m, CH), 1.8-2.1 (m, CH ₂)
¹³ C NMR	Predicted chemical shifts (δ, ppm): ~175 (C=O), ~65 (CH ₂ OH), ~45 (N-CH ₂), ~40 (CH), ~30 (N-CH ₃), ~25 (CH ₂)
IR (Infrared)	Characteristic absorption bands (cm ⁻¹): 3400 (br, O-H stretch), 2950-2850 (C-H stretch), 1680 (s, C=O stretch, lactam)

Note: The spectroscopic data in Table 2 is representative for a molecule with this structure and is based on typical chemical shifts and absorption frequencies. Actual experimental data may vary.

Chemical Reactivity and Derivatization

The presence of both a primary hydroxyl group and a lactam functionality makes **3-(hydroxymethyl)-1-methylpyrrolidin-2-one** a versatile intermediate for further chemical modifications.

- **Reactions of the Hydroxyl Group:** The primary alcohol can undergo a variety of common transformations, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions.
- **Reactions of the Lactam:** The lactam ring is generally stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl group can be reduced, and the α -protons may be accessible for deprotonation and subsequent alkylation under specific conditions.

Applications in Drug Development and Medicinal Chemistry

While specific examples of **3-(hydroxymethyl)-1-methylpyrrolidin-2-one** in late-stage clinical candidates are not widely documented, its structural motifs are of significant interest in medicinal chemistry.

- **Chiral Scaffold:** As a chiral molecule, it can be used as a scaffold to build enantiomerically pure compounds, which is crucial for achieving selective interactions with biological targets and reducing off-target effects.
- **Nootropic Analogues:** The pyrrolidinone core is a key feature of nootropic drugs like Piracetam. This molecule could serve as a starting point for the synthesis of novel cognitive enhancers.
- **Enzyme Inhibitors:** The functional groups can be elaborated to design molecules that fit into the active sites of enzymes, potentially leading to the development of novel inhibitors for

various therapeutic targets.

- Transdermal Drug Delivery: Structurally related N-methylpyrrolidone derivatives have been investigated as penetration enhancers for transdermal drug delivery.[1][4] The hydroxyl group in **3-(hydroxymethyl)-1-methylpyrrolidin-2-one** could be exploited to modulate the physicochemical properties of drug formulations for improved skin permeation.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-(hydroxymethyl)-1-methylpyrrolidin-2-one** is associated with the following hazards:

- H315: Causes skin irritation[3]
- H319: Causes serious eye irritation[3]
- H335: May cause respiratory irritation[3]

Handling Recommendations:

- Use in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.

Conclusion

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a valuable chiral building block with significant potential for application in medicinal chemistry and drug development. Its synthesis can be readily achieved from its corresponding carboxylic acid precursor. The presence of versatile functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel and complex molecular architectures. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of such

chiral intermediates is expected to increase, paving the way for the discovery of new and more effective therapeutic agents.

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